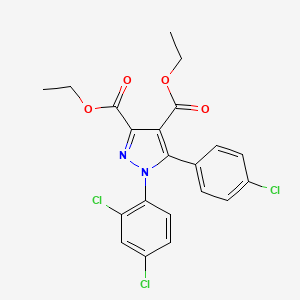

5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester

描述

5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C21H17Cl3N2O4 and its molecular weight is 467.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The chemical formula for this compound is , and it features a complex structure that includes two chlorinated phenyl groups and a pyrazole moiety. The presence of diethyl ester groups enhances its lipophilicity, which may influence its biological activity.

Research indicates that this compound acts primarily as a cannabinoid receptor antagonist , specifically targeting the CB1 receptor. It has been shown to exhibit inverse agonist activity, which can lead to a reduction in appetite and body weight in animal models. Its selectivity for CB1 over CB2 receptors is notable, suggesting potential applications in obesity treatment and metabolic disorders .

1. Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in human cancer cells, with IC50 values indicating effective doses .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.6 |

2. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its potential as an anti-inflammatory agent .

3. Analgesic Properties

In animal models, the compound exhibited analgesic effects comparable to standard analgesics like diclofenac sodium. This suggests potential utility in pain management therapies .

Case Studies

A notable study involving diet-induced obese mice demonstrated that administration of the compound resulted in significant weight loss and reduced food intake compared to control groups. The minimum effective dose was established at 0.03 mg/kg, highlighting its potency as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound?

The compound can be synthesized via cyclocondensation reactions, leveraging methodologies adapted from structurally similar pyrazole derivatives. For example, cyclocondensation of substituted hydrazines with β-keto esters under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) is a common approach. Optimization of reaction temperature (typically 80–120°C) and stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of hydrazine to diketone) is critical to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended .

Q. How should researchers handle and store this compound to ensure stability and safety?

Store in a tightly sealed container under inert gas (argon/nitrogen) in a cool (<25°C), dry, and dark environment to prevent hydrolysis or photodegradation. Use explosion-proof equipment during handling due to potential flammability risks. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid inhalation of dust/particulates by working in a fume hood .

Q. What spectroscopic methods are effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and ester group integrity.

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).

- Mass spectrometry (HRMS/ESI-MS) : Validate molecular weight and fragmentation patterns .

Q. What are key considerations for optimizing synthesis yield?

- Use anhydrous solvents to prevent side reactions (e.g., ester hydrolysis).

- Catalytic additives (e.g., p-toluenesulfonic acid) can accelerate cyclization.

- Monitor reaction progress via TLC and adjust reaction time to minimize byproduct formation .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular structure?

Single-crystal X-ray diffraction (SCXRD) at 295 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the crystal packing and stereochemistry. Key parameters include unit cell dimensions (e.g., monoclinic P2/c space group, β angle ~102.42°) and refinement using SHELXL-97. Hydrogen bonding and π-π stacking interactions between aryl rings can be analyzed to predict solid-state stability .

Q. What strategies resolve discrepancies in biological activity data?

- Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Validate target engagement using orthogonal methods (e.g., SPR, ITC).

- Perform dose-response curves to rule out concentration-dependent artifacts.

- Cross-reference with computational docking studies to identify binding mode variations .

Q. How can computational chemistry predict reactivity or interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) predict solvation effects and ligand-protein binding free energies. These tools guide functional group modifications to enhance binding affinity or reduce toxicity .

Q. What approaches study structure-activity relationships (SAR) for this compound?

- Systematic substitution : Replace chlorine or ester groups with bioisosteres (e.g., trifluoromethyl, methyl) and assess potency shifts.

- Pharmacophore mapping : Identify critical moieties (e.g., dichlorophenyl group) using 3D-QSAR models.

- Enzymatic assays : Test inhibitory activity against targets (e.g., carbonic anhydrase isoforms) to correlate structural features with efficacy .

属性

IUPAC Name |

diethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl3N2O4/c1-3-29-20(27)17-18(21(28)30-4-2)25-26(16-10-9-14(23)11-15(16)24)19(17)12-5-7-13(22)8-6-12/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDCUCNANYIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。